![molecular formula C16H18N6O10 B12279969 [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12279969.png)
[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitroguanosine 2’,3’,5’-Triacetate is a chemical compound with the molecular formula C16H18N6O10 and a molecular weight of 454.35 g/mol . It is a derivative of guanosine, a nucleoside that is a fundamental building block of RNA. This compound is primarily used in biochemical research, particularly in the study of nucleic acids and their interactions.
Vorbereitungsmethoden
The synthesis of 8-Nitroguanosine 2’,3’,5’-Triacetate involves multiple steps, starting from guanosine. The process typically includes the nitration of guanosine to introduce the nitro group at the 8-position, followed by acetylation to protect the hydroxyl groups at the 2’, 3’, and 5’ positions. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine
Analyse Chemischer Reaktionen
8-Nitroguanosine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl groups can be removed through hydrolysis, yielding 8-nitroguanosine.
Nucleophilic Attack: The nitro group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include acetic anhydride for acetylation, hydrogen gas and palladium for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Nitroguanosine 2’,3’,5’-Triacetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It is used as a model compound to study the reactivity of nucleosides and their derivatives.
Biology: Researchers use it to investigate the interactions between nucleic acids and proteins, as well as the mechanisms of RNA modification and repair.
Wirkmechanismus
The mechanism of action of 8-Nitroguanosine 2’,3’,5’-Triacetate involves its interaction with nucleic acids and proteins. The nitro group at the 8-position can participate in various chemical reactions, affecting the structure and function of RNA. The acetyl groups protect the hydroxyl groups, allowing for selective reactions at other positions. The molecular targets and pathways involved in its action include RNA modification enzymes and nucleic acid-binding proteins .
Vergleich Mit ähnlichen Verbindungen
8-Nitroguanosine 2’,3’,5’-Triacetate can be compared with other similar compounds, such as:
8-Nitroguanosine: Lacks the acetyl groups, making it more reactive in certain chemical reactions.
Guanosine 2’,3’,5’-Triacetate:
8-Aminoguanosine 2’,3’,5’-Triacetate: Has an amino group instead of a nitro group, leading to different chemical properties and reactivity.
The uniqueness of 8-Nitroguanosine 2’,3’,5’-Triacetate lies in its combination of the nitro and acetyl groups, which confer specific reactivity and stability, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C16H18N6O10 |
|---|---|
Molekulargewicht |
454.35 g/mol |
IUPAC-Name |
[3,4-diacetyloxy-5-(2-amino-8-nitro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18N6O10/c1-5(23)29-4-8-10(30-6(2)24)11(31-7(3)25)14(32-8)21-12-9(18-16(21)22(27)28)13(26)20-15(17)19-12/h8,10-11,14H,4H2,1-3H3,(H3,17,19,20,26) |
InChI-Schlüssel |
QLINZTUHUNRZIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


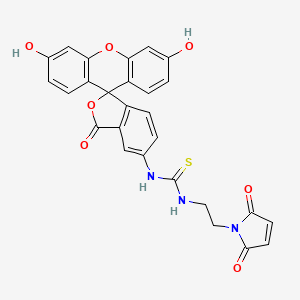
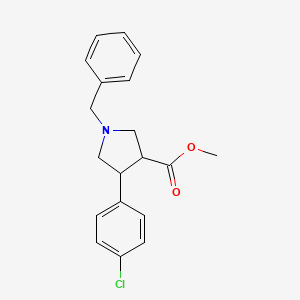


![4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12279921.png)
![Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12279928.png)


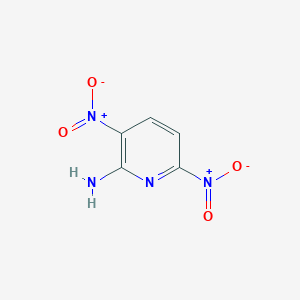
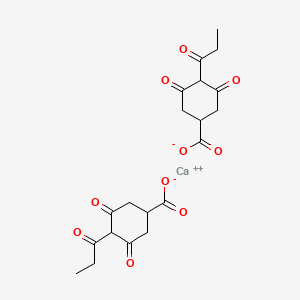
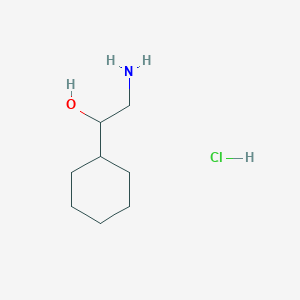
![O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12279966.png)
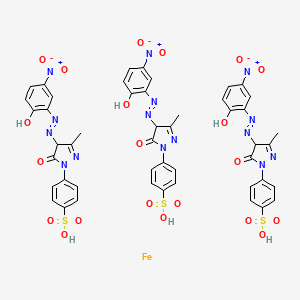
![N-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12279978.png)
